molecular formula C18H19N5O3S2 B2910084 4-(Dimethylsulfamoyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide CAS No. 2380191-63-7

4-(Dimethylsulfamoyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide

Cat. No. B2910084
CAS RN: 2380191-63-7
M. Wt: 417.5
InChI Key: GSZPICKMSWVPDO-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine derivatives have been receiving increased attention due to their potential applications in cancer treatment . They can be readily incorporated into DNA and RNA, and are noncytotoxic . They work both in the presence and absence of molecular oxygen .


Synthesis Analysis

Two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat . The antiproliferative activity of these compounds against various cancer cell lines was evaluated .


Molecular Structure Analysis

Thieno[3,4-d]pyrimidin-4(1H)-one has been thionated to develop thieno[3,4-d]pyrimidin-4(1H)-thione . This compound absorbs near-visible radiation with about 60% higher efficiency .


Chemical Reactions Analysis

Thieno[3,4-d]pyrimidin-4(1H)-thione efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .

Future Directions

The potential of thieno[3,4-d]pyrimidin-4(1H)-thione as a heavy-atom-free PDT agent paves the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-22(2)28(25,26)14-5-3-12(4-6-14)18(24)21-13-9-23(10-13)17-16-15(7-8-27-16)19-11-20-17/h3-8,11,13H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZPICKMSWVPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide

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